2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole ring, a bromophenyl group, a dihydropyrazole ring, and a chlorophenyl group, making it a multifaceted molecule with diverse chemical reactivity.
Mechanism of Action
Target of Action
Pyrazoline derivatives, a class to which this compound belongs, have been reported to exhibit diverse pharmacological activities . They have been associated with antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Mode of Action
It is known that pyrazoline derivatives can interact with various enzymes and receptors in the body, leading to their diverse pharmacological effects . For instance, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system . Inhibition of AChE can lead to increased acetylcholine levels, affecting nerve pulse transmission and leading to various physiological effects .
Biochemical Pathways
It is known that pyrazoline derivatives can influence various biochemical pathways due to their diverse pharmacological activities . For example, they can affect the production of reactive oxygen species (ROS), which are involved in various cellular processes and can increase dramatically under cellular damage .
Result of Action
It is known that pyrazoline derivatives can have various effects at the molecular and cellular level due to their diverse pharmacological activities . For example, they can affect the activity of various enzymes and receptors, influence the production of ROS, and have potential neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the bromophenyl and chlorophenyl groups through electrophilic aromatic substitution reactions. The dihydropyrazole ring is then formed via a cyclization reaction, often using hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(4-bromophenyl)-1-(4-chlorobenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-1,3-benzodiazole is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, and infectious diseases.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClN4O/c24-16-9-5-14(6-10-16)20-13-21(22-26-18-3-1-2-4-19(18)27-22)29(28-20)23(30)15-7-11-17(25)12-8-15/h1-12,21H,13H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTJKQGLEDYUMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Cl)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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